molecular formula C12H11N5NaO6P B13830346 3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)

3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)

Cat. No.: B13830346
M. Wt: 375.21 g/mol
InChI Key: GNXWHHAZRUADAY-OUTCZKRVSA-M
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Description

1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt is a modified nucleotide analog. It is a derivative of adenosine 3’:5’-cyclic monophosphate, where the adenosine base is modified by the addition of an etheno group. This compound is primarily used in biochemical research to study cyclic nucleotide signaling pathways and protein kinase activation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt typically involves the alkylation of adenosine at the N1-position. This is followed by cyclization to form the cyclic monophosphate structure. The reaction conditions often include the use of chloroacetaldehyde as the alkylating agent, and the process is carried out under controlled temperature and pH conditions to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yield and purity. The final product is usually obtained as a lyophilized crystalline powder, which is then purified and tested for quality assurance .

Chemical Reactions Analysis

Types of Reactions

1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt is widely used in scientific research, particularly in the following areas:

    Chemistry: It is used to study the properties and reactions of cyclic nucleotides.

    Biology: This compound is used to investigate cellular signaling pathways, particularly those involving cyclic adenosine monophosphate.

    Medicine: Research involving this compound helps in understanding the mechanisms of various diseases and the development of potential therapeutic agents.

    Industry: It is used in the development of biochemical assays and diagnostic tools

Mechanism of Action

The mechanism of action of 1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt involves its role as a second messenger in cellular signaling pathways. It activates protein kinase A by binding to its regulatory subunits, leading to the release of active catalytic subunits. This activation triggers a cascade of phosphorylation events that regulate various cellular processes, including metabolism, gene expression, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Adenosine 3’5’-cyclic monophosphate: The parent compound without the etheno modification.

    N6-Benzyladenosine 3’5’-cyclic monophosphate: Another modified nucleotide with a benzyl group instead of an etheno group.

    8-Bromo-adenosine 3’5’-cyclic monophosphate: A brominated analog used in similar research applications.

Uniqueness

1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt is unique due to its etheno modification, which imparts distinct fluorescent properties. This makes it particularly useful in spectroscopic studies and as a probe in various biochemical assays .

Properties

Molecular Formula

C12H11N5NaO6P

Molecular Weight

375.21 g/mol

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-imidazo[2,1-f]purin-3-yl-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C12H12N5O6P.Na/c18-8-9-6(3-21-24(19,20)23-9)22-12(8)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18H,3H2,(H,19,20);/q;+1/p-1/t6-,8-,9-,12-;/m1./s1

InChI Key

GNXWHHAZRUADAY-OUTCZKRVSA-M

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)[O-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

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